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molecular formula C12H11FO2 B184630 5-(4-Fluorophenyl)cyclohexane-1,3-dione CAS No. 55579-72-1

5-(4-Fluorophenyl)cyclohexane-1,3-dione

Cat. No. B184630
M. Wt: 206.21 g/mol
InChI Key: LBTLJACXBCUFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592430B2

Procedure details

The title compound was prepared from 5-(4-fluoro-phenyl)cyclohexane-1,3-dione (1.0 g, 4.85 mmol), following the procedure described for 5-(4-chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (example 2/a stage 1) except that the reaction was run at ambient temperature for 10 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][C:12](=[O:14])[CH2:11][C:10](=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.ClC1C=CC(C2CC(=O)C(=[CH:30][N:31]([CH3:33])[CH3:32])C(=O)C2)=CC=1>>[CH3:30][N:31]([CH:33]=[C:11]1[C:12](=[O:14])[CH2:13][CH:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:9][C:10]1=[O:15])[CH3:32]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CC(CC(C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CC(C(C(C1)=O)=CN(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C)C=C1C(CC(CC1=O)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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